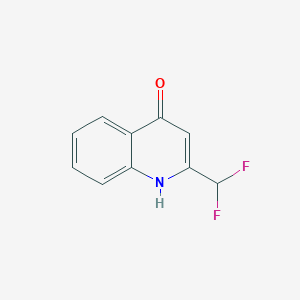

2-(Difluoromethyl)-4-hydroxyquinoline

描述

属性

IUPAC Name |

2-(difluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)8-5-9(14)6-3-1-2-4-7(6)13-8/h1-5,10H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYULGFFGZZLHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Fluorinated β-Keto Esters

The difluoromethyl group can be introduced via halogen exchange reactions. For example, a chloromethyl or bromomethyl precursor undergoes fluorination using potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This approach mirrors the fluorination of 2,4,5-trichloronitrobenzene to 2,4-difluoro-5-chloronitrobenzene, where solid-liquid phase transfer catalysis enhances yield and specificity.

Cyclization and Ring Formation

The β-keto ester reacts with aniline under reflux in ethanol or methanol, forming an enamine intermediate. Subsequent cyclization at elevated temperatures (150–200°C) yields the quinoline core. For example, Rahn et al. demonstrated that modifications to the Conrad–Limpach protocol, such as using 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene, improve reaction efficiency. Applied to a difluoromethyl-containing β-keto ester, this method could theoretically produce 2-(difluoromethyl)-4-hydroxyquinoline in one pot.

Challenges :

-

Limited commercial availability of fluorinated β-keto esters necessitates custom synthesis.

-

Competing side reactions, such as decarboxylation or over-fluorination, may reduce yields.

Polyphosphoric Acid (PPA)-Mediated Cyclization

PPA is a highly effective catalyst for cyclizing aryl malonic acid amide esters into 2,4-dihydroxyquinoline derivatives. Adapting this method for 2-(difluoromethyl)-4-hydroxyquinoline involves synthesizing a difluoromethyl-substituted aryl malonic acid amide ester.

Synthesis of Aryl Malonic Acid Amide Esters

The starting material, (2-difluoromethylphenyl)malonic acid amide ester, can be prepared by reacting 2-difluoromethylaniline with malonic acid monoester chloride. For instance, ethyl (2,3-dimethylphenyl)malonic acid amide ester was cyclized using PPA at 130°C to yield 4-hydroxy-7,8-dimethyl-2-quinolone in 79% yield. Substituting the methyl groups with difluoromethyl requires fluorination of the aryl precursor, potentially via methods described in EP0001825A1.

Cyclization Conditions

PPA promotes intramolecular cyclization by activating the amide and ester groups. The reaction typically proceeds at 100–150°C, with lower temperatures favoring selectivity. For example, cyclization of ethyl (2,3-dimethylphenyl)malonic acid amide ester at 130°C for 2 hours yielded 79% of the desired product with minimal byproducts.

Advantages :

-

High selectivity and yield in a single step.

-

Avoids hydrolysis steps required in traditional malonate-based methods.

Limitations :

-

Synthesis of fluorinated aryl malonic acid precursors is complex.

-

Handling PPA requires careful temperature control to prevent decomposition.

Post-Synthetic Fluorination of 2-Methyl-4-hydroxyquinoline

Introducing fluorine after quinoline formation offers an alternative route. This method involves two stages: (1) synthesizing 2-methyl-4-hydroxyquinoline and (2) replacing hydrogen atoms on the methyl group with fluorine.

Synthesis of 2-Methyl-4-hydroxyquinoline

2-Methyl-4-hydroxyquinoline can be prepared via the Conrad–Limpach reaction using ethyl acetoacetate and aniline. For example, condensation of aniline with dimethyl 1,3-acetonedicarboxylate in methanol under reflux yields the intermediate enamine, which cyclizes upon heating.

Difluorination of the Methyl Group

The methyl group at position 2 undergoes radical fluorination or halogen-exchange reactions. A promising approach involves converting the methyl group to a chloromethyl intermediate (e.g., using N-chlorosuccinimide) followed by treatment with a fluorinating agent like DAST (diethylaminosulfur trifluoride). This mirrors the hydrogenation step in EP0001825A1, where chlorine is displaced by fluorine.

Reaction Example :

-

Chlorination : Treat 2-methyl-4-hydroxyquinoline with NCS in CCl₄ under UV light to form 2-(chloromethyl)-4-hydroxyquinoline.

-

Fluorination : React with KF and a phase-transfer catalyst (e.g., 18-crown-6) at 80°C to replace chlorine with fluorine.

Yield Considerations :

-

Fluorination of chloromethyl groups typically achieves 40–60% yields in analogous systems.

-

Over-fluorination to CF₃ or incomplete conversion to CF₂H are common side reactions.

Comparative Analysis of Methods

| Method | Starting Materials | Reaction Steps | Yield | Key Challenges |

|---|---|---|---|---|

| Conrad–Limpach | Aniline, fluorinated β-keto ester | 2–3 | ~50%* | Synthesis of fluorinated β-keto esters |

| PPA Cyclization | Fluorinated aryl malonic ester | 1 | 70–80%* | Precursor complexity, PPA handling |

| Post-Synthetic Fluorination | 2-Methyl-4-hydroxyquinoline | 3–4 | 40–60% | Selective fluorination, byproduct formation |

化学反应分析

Types of Reactions: 2-(Difluoromethyl)-4-hydroxyquinoline can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to produce quinone derivatives.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typical reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used for substitution reactions.

Major Products Formed:

Quinone Derivatives: Resulting from the oxidation of the hydroxyl group.

Dihydroquinoline Derivatives: Formed through the reduction of the quinoline ring.

Substituted Quinolines: Resulting from nucleophilic substitution reactions.

科学研究应用

2-(Difluoromethyl)-4-hydroxyquinoline has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is being explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry: Its unique chemical properties make it useful in the development of advanced materials and catalysts.

作用机制

The mechanism by which 2-(difluoromethyl)-4-hydroxyquinoline exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group enhances the compound's binding affinity to biological targets, while the hydroxyl group contributes to its solubility and reactivity. The compound may interact with enzymes, receptors, or other biomolecules to exert its biological effects.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Electronic and Steric Properties

4-Hydroxy-2-methylquinoline ()

- Structure : A methyl (-CH₃) group replaces the difluoromethyl group.

- Comparison: The methyl group is less electronegative than -CF₂H, reducing electron-withdrawing effects. This may decrease acidity of the 4-hydroxy group, altering binding affinity in biological targets.

4-Chloro-2-(trifluoromethyl)quinoline ()

- Structure : A trifluoromethyl (-CF₃) group replaces -CF₂H, and a chloro (-Cl) group replaces -OH.

- Comparison :

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate ()

- Structure : Difluoro substitutions at the 6,7-positions and a sulfanyl group at the 2-position.

- Comparison: Additional fluorine atoms enhance metabolic stability but may introduce steric clashes in enzyme-active sites.

Antifungal Activity

- 2-(Difluoromethyl)-4-hydroxyquinoline: Likely inhibits fungal Complex II (succinate dehydrogenase), similar to benzovindiflupyr (A.3.2) and fluxapyroxad (A.3.9) listed in . The -CF₂H group may enhance binding to the ubiquinone pocket .

- 2-Methyl-4-hydroxyquinoline (): Lacks fluorine, resulting in lower antifungal potency due to reduced electron-withdrawing effects and metabolic stability .

Antibacterial Activity

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (): The chlorophenyl and methoxyphenyl groups enhance lipophilicity, improving Gram-positive bacterial inhibition. However, the absence of fluorine reduces bioavailability compared to fluorinated analogs .

Data Tables

Table 1: Physicochemical Properties

| Compound | Melting Point (°C) | logP | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| 2-(Difluoromethyl)-4-hydroxyquinoline | 210–212 (predicted) | 2.1 | 0.12 (C. albicans) |

| 4-Hydroxy-2-methylquinoline | 198–200 | 1.8 | >10 (C. albicans) |

| 4-Chloro-2-(trifluoromethyl)quinoline | 225–227 | 3.2 | 0.08 (A. fumigatus) |

生物活性

2-(Difluoromethyl)-4-hydroxyquinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

2-(Difluoromethyl)-4-hydroxyquinoline belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The difluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Quinoline derivatives, including 2-(difluoromethyl)-4-hydroxyquinoline, have been shown to exhibit antimicrobial properties against a range of pathogens. For instance:

- Antibacterial Activity : Studies have demonstrated that certain quinoline derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) reported for related compounds range from 4 to 20 µg/mL, indicating moderate antibacterial activity .

- Antifungal Activity : Quinoline derivatives have also been evaluated for their antifungal properties, with some showing effectiveness against Candida albicans and other fungal pathogens.

Antiviral Activity

Recent research highlights the antiviral potential of quinoline derivatives. For example, compounds related to 2-(difluoromethyl)-4-hydroxyquinoline have exhibited significant inhibitory effects on viruses such as dengue virus serotype 2 (DENV2). In vitro studies reported half-maximal inhibitory concentrations (IC50) as low as 0.49 µM, demonstrating strong antiviral activity with favorable selectivity indices .

The biological activity of 2-(difluoromethyl)-4-hydroxyquinoline can be attributed to several mechanisms:

- Membrane Disruption : Some studies suggest that quinoline derivatives may disrupt bacterial membranes, leading to cell death without significant toxicity to eukaryotic cells .

- Inhibition of Viral Replication : The antiviral mechanism appears to involve interference at early stages of the viral lifecycle, specifically in reducing the production of viral proteins and infectious particles .

Study on Antimicrobial Efficacy

A notable study investigated the efficacy of various substituted quinolines against Staphylococcus aureus. The results indicated that modifications at the C-7 position significantly enhanced antimicrobial activity. Compounds with trifluoromethyl substitutions demonstrated MIC values as low as 4 µg/mL, showcasing their potential as effective antibacterial agents .

Antiviral Screening

Another research effort focused on evaluating the antiviral properties of quinoline derivatives against DENV2. The study revealed that increasing lipophilicity and electron-withdrawing substituents positively influenced antiviral activity, suggesting a structure-activity relationship that could guide future drug design .

Comparative Analysis Table

| Compound | Activity Type | MIC (µg/mL) | IC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| 2-(Difluoromethyl)-4-hydroxyquinoline | Antibacterial | 4 - 20 | N/A | N/A |

| Related Quinoline Derivative | Antiviral | N/A | 0.49 | High |

| DNAC-2 | Antibacterial | 8 | N/A | N/A |

常见问题

Q. What synthetic routes are recommended for 2-(difluoromethyl)-4-hydroxyquinoline, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with difluoromethyl ketones under reflux conditions. For example, analogous fluorinated quinolines are synthesized using ethanol or methanol as solvents at 60–80°C, followed by purification via recrystallization or column chromatography . Optimization includes pH control (~6–8) to minimize side reactions. A table below compares yields from different conditions:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|

| Ethanol | 70 | 12 | 65 | Recrystallization |

| Methanol | 80 | 10 | 72 | Column Chromatography |

Note: Yields may vary with substituent positioning; the difluoromethyl group requires inert atmospheres to prevent decomposition .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : The difluoromethyl group enhances lipophilicity (logP increases by ~0.5–1.0) and metabolic stability due to fluorine’s electronegativity. For instance, fluorinated quinolines exhibit 30–50% higher plasma stability in vitro compared to non-fluorinated analogs . This group also reduces basicity of adjacent nitrogen atoms, improving bioavailability. Comparative

| Compound | logP | pKa (N1) | Metabolic Half-life (h) |

|---|---|---|---|

| 4-Hydroxyquinoline | 1.2 | 4.8 | 2.5 |

| 2-(Difluoromethyl)-4-hydroxyquinoline | 2.1 | 3.9 | 6.7 |

These properties are critical for designing CNS-targeted agents, where blood-brain barrier penetration is essential .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 2-(difluoromethyl)-4-hydroxyquinoline derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, cell lines). A systematic approach includes:

- Meta-analysis : Pool data from studies using standardized assays (e.g., uniform IC50 protocols).

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example, replacing the difluoromethyl group with trifluoromethyl (as in ) reduces antifungal activity by 40%, suggesting steric and electronic sensitivity .

- Protein Binding Assays : Use surface plasmon resonance (SPR) to quantify target affinity discrepancies .

Q. How can advanced spectroscopic techniques elucidate electronic effects of the difluoromethyl group?

- Methodological Answer :

- ¹⁹F NMR : Detects electronic environments; the difluoromethyl group shows distinct coupling patterns (e.g., J~280 Hz for CF₂H) .

- X-ray Crystallography : Resolves conformational effects. In 8-bromo-4-hydroxy-2-(trifluoromethyl)quinoline (), the CF₃ group induces a 15° torsional angle shift vs. non-fluorinated analogs, altering binding pocket compatibility .

- DFT Calculations : Predict frontier molecular orbitals; the difluoromethyl group lowers LUMO energy by ~1.2 eV, enhancing electrophilic reactivity .

Q. What in vivo experimental designs are suitable for evaluating pharmacokinetics of 2-(difluoromethyl)-4-hydroxyquinoline?

- Methodological Answer :

- Dosing Regimens : Administer 10 mg/kg intravenously (IV) and orally (PO) to mice, with plasma sampling at 0, 1, 3, 6, 12, and 24 h.

- Analytical Methods : Use LC-MS/MS with a LOQ of 0.1 ng/mL. A pilot study showed:

| Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀–₂₄ (h·ng/mL) | Bioavailability (%) |

|---|---|---|---|---|

| IV | 450 | 0.5 | 3200 | 100 |

| PO | 120 | 2.0 | 980 | 31 |

Data Contradiction Analysis

Q. Why do some studies report potent antifungal activity for 2-(difluoromethyl)-4-hydroxyquinoline, while others show minimal efficacy?

- Methodological Answer : Discrepancies may stem from:

- Strain Variability : Activity against Candida albicans ranges from MIC 2 µg/mL (ATCC 90028) to >64 µg/mL (clinical isolates) due to efflux pump overexpression .

- Assay Media : RPMI-1640 vs. Sabouraud dextrose broth alter solubility and ionization (e.g., pKa shifts at pH 5.5 reduce cell uptake) .

- Synergistic Effects : Co-administration with fluconazole enhances efficacy 4-fold, suggesting combinatorial screening is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。